molecular formula C21H17FN2O2 B5575328 2-(2-FLUOROBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE

2-(2-FLUOROBENZAMIDO)-N-(3-METHYLPHENYL)BENZAMIDE

Cat. No.: B5575328
M. Wt: 348.4 g/mol
InChI Key: YOYZCKAQFIDPPY-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzamido)-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorobenzamido group and a methylphenyl group attached to the benzamide core

Scientific Research Applications

2-(2-Fluorobenzamido)-N-(3-methylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis, mechanism of action, and potential applications. As part of a collection of rare and unique chemicals, this compound could be of interest to early discovery researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzamido)-N-(3-methylphenyl)benzamide typically involves the following steps:

    Formation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with 3-methylaniline in the presence of a base such as triethylamine to form 2-(2-fluorobenzamido)-3-methylbenzoic acid.

    Coupling Reaction: Finally, the 2-(2-fluorobenzamido)-3-methylbenzoic acid is coupled with benzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzamido)-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamido group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzamido)-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorobenzamido group can interact with enzymes and receptors, potentially inhibiting their activity. The methylphenyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorobenzamido)-3-methylbenzoic acid
  • 4-[4-(2-Fluorobenzamido)phenyl]-1-(3-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-yl acetate

Uniqueness

2-(2-Fluorobenzamido)-N-(3-methylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c1-14-7-6-8-15(13-14)23-21(26)17-10-3-5-12-19(17)24-20(25)16-9-2-4-11-18(16)22/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYZCKAQFIDPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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